2-Methyl-4-(phenylthio)-2-butanol-d6
CAS No.:
Cat. No.: VC0209803
Molecular Formula: C₁₁H₁₀D₆OS
Molecular Weight: 202.35
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₁H₁₀D₆OS |
|---|---|
| Molecular Weight | 202.35 |
Introduction
Chemical Identity and Structure
2-Methyl-4-(phenylthio)-2-butanol-d6 is a deuterium-labeled variant of 2-methyl-4-(phenylthio)-2-butanol, where six hydrogen atoms have been replaced with deuterium (²H or D) isotopes. This compound features a tertiary alcohol functional group with deuterated methyl substituents and a phenylthio moiety attached to a butanol backbone.
The compound has the molecular formula C₁₁H₁₀D₆OS with a molecular weight of 202.346 g/mol . Its structure can be represented by the IUPAC name 1,1,1-trideuterio-4-phenylsulfanyl-2-(trideuteriomethyl)butan-2-ol, which precisely indicates the positions of deuterium incorporation . The non-deuterated parent compound has a molecular weight of 196.309 g/mol, highlighting the mass difference resulting from the six deuterium atoms .
Physical and Chemical Properties
A comprehensive overview of the physical and chemical properties of 2-Methyl-4-(phenylthio)-2-butanol-d6 is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-Methyl-4-(phenylthio)-2-butanol-d6
The compound contains both hydrophilic (hydroxyl) and hydrophobic (phenylthio) functional groups, contributing to its moderate solubility in organic solvents like chloroform and methanol . The LogP value of the non-deuterated analog (2.93970) suggests relatively good lipophilicity, which is likely similar for the deuterated variant .
For the deuterated variant, deuterium-labeled starting materials would be necessary. The literature reference by Jensen et al. in the Journal of Heterocyclic Chemistry (2000) may provide further insights into specific synthetic routes for this compound .
Key Synthetic Considerations
The synthesis of deuterated compounds requires special attention to:
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Maintaining deuterium incorporation throughout the synthetic process
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Preventing hydrogen-deuterium exchange under reaction conditions
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Purification techniques that preserve isotopic purity
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Quality control methods to verify deuterium content and positions
Applications in Chemical Research
2-Methyl-4-(phenylthio)-2-butanol-d6 serves several important functions in chemical research, with specific applications identified in the literature.
Synthesis of Heterocyclic Compounds
The primary documented application of 2-Methyl-4-(phenylthio)-2-butanol-d6 is as a reactant in the preparation of thiochroman compounds . Thiochromans are important heterocyclic structures with applications in medicinal chemistry, materials science, and other fields. The deuterium labeling provides valuable mechanistic insights into the formation of these compounds.
Analytical and Mechanistic Applications
As a deuterated compound, 2-Methyl-4-(phenylthio)-2-butanol-d6 offers significant advantages in various analytical contexts:
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Mass spectrometry: The distinct isotopic pattern allows for precise tracking in reaction mixtures
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NMR spectroscopy: Deuterium labeling simplifies spectra and enables specific signal assignments
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Kinetic isotope effect studies: Comparing reaction rates between deuterated and non-deuterated analogs provides insights into reaction mechanisms
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Metabolic studies: Tracking the fate of deuterium-labeled compounds in biological systems
The relatively high pricing reflects the specialized nature of this deuterated compound and the technical expertise required for its synthesis and purification. Researchers should consider lead times when ordering, as some suppliers may produce this compound only upon request.
Related Compounds and Structural Analogs
Understanding structural relationships between 2-Methyl-4-(phenylthio)-2-butanol-d6 and similar compounds provides valuable context for researchers.
Non-deuterated Parent Compound
2-Methyl-4-(phenylthio)-2-butanol (CAS: 91967-95-2) is the direct non-deuterated analog with molecular formula C₁₁H₁₆OS and molecular weight 196.309 g/mol . This compound shares identical chemical reactivity with its deuterated counterpart but lacks the isotopic labeling that makes the deuterated version valuable for mechanistic studies.
Structural Variations
Several structurally related compounds have been documented:
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2-Methyl-4-phenyl-2-butanol (CAS: 103-05-9): A similar tertiary alcohol lacking the sulfur atom, with molecular formula C₁₁H₁₆O and molecular weight 164.24 g/mol
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Other derivatives referenced in literature by researchers including Jensen, Manczuk, Nelson, Caswell, and Fleming in the Journal of Heterocyclic Chemistry, as well as work by Waugh, Berlin, Ford, Holt, and Carroll in the Journal of Medicinal Chemistry
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